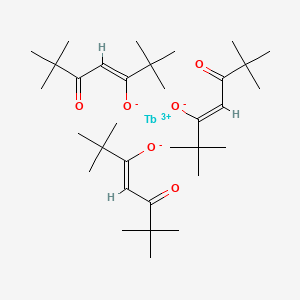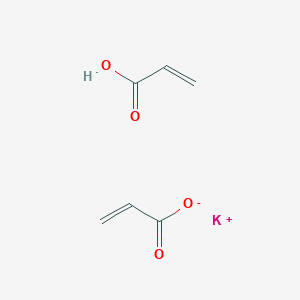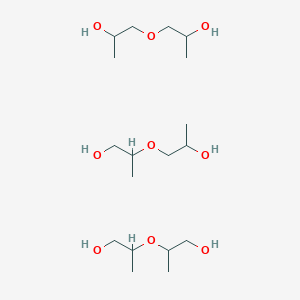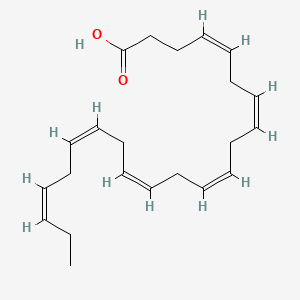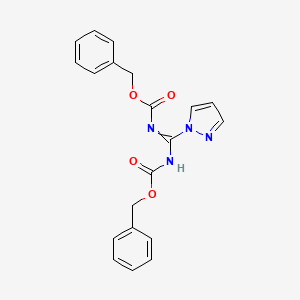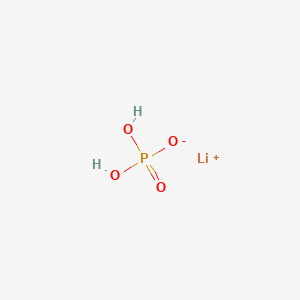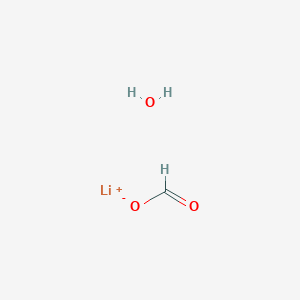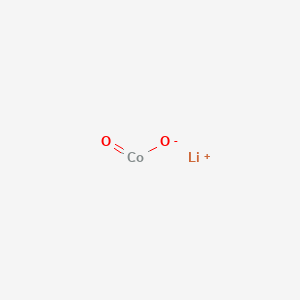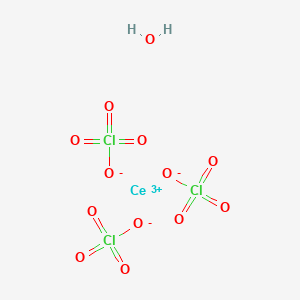
Cerium(III) perchlorate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) perchlorate hydrate is a useful research compound. Its molecular formula is CeCl3H2O13 and its molecular weight is 456.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermal Decomposition
Cerium(III) perchlorate hydrate undergoes thermal decomposition to produce cerium(IV) dioxide. This process involves the formation of intermediate products like cerium oxoperchlorate, and at 460°C, it leads to the formation of nanocrystalline cerium dioxide with particle sizes around 13 nm (Skogareva et al., 2016).
Formation of Dinuclear Complexes
In aqueous perchloric acid solutions, primary aquo species of tetravalent cerium form as dinuclear complexes, identified via extended X-ray absorption fine structure spectroscopy and density functional theory calculations (Ikeda-Ohno et al., 2012).
Raman Spectroscopic Characterization
Cerium(III) perchlorate solutions have been characterized using Raman spectroscopy. This has led to the detection of weak polarized Raman bands, providing insights into the hydration and ion pair formation of light rare earth ions in these solutions (Rudolph & Irmer, 2017).
Nanocrystal Formation for Biological Applications
Nanocrystalline ceria, with interesting applications in biology, can be formed via the high-temperature thermal decomposition of cerium precursors, including cerium(III) perchlorate. These nanocrystals exhibit antioxidant properties due to the electron transfer between cerium(III) and cerium(IV) (Lee et al., 2012).
Chromatographic Separation
Cerium(III) has been separated using chromatographic methods in L-valine medium, demonstrating the capability of specific media and techniques for the effective isolation of cerium(III) from complex mixtures (Sabale & Mohite, 2009).
Adsorption and Recovery from Aqueous Solution
HKUST-1 metal-organic framework has been applied for the adsorption and recovery of Ce3+ ions from aqueous solutions, showing high efficiency and capacity. This opens up new ways for the recovery of cerium from water (Zhao et al., 2019).
Fenton-like Reaction Catalysis
Cerium(III) perchlorate has been shown to catalyze a Fenton-like reaction with hydrogen peroxide, generating oxygen radicals. This property is significant in environmental science and technology (Heckert et al., 2008).
Eigenschaften
IUPAC Name |
cerium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3ClHO4.H2O/c;3*2-1(3,4)5;/h;3*(H,2,3,4,5);1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPEEAOLNZWSI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeCl3H2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


